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Compound of Interest

Compound Name: 4-Phenoxyaniline

Cat. No.: B093406 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 4-
Phenoxyaniline (CAS 139-59-3), a key intermediate in the pharmaceutical and dye industries.

This document outlines its physicochemical properties, spectroscopic data, synthesis protocols,

and analytical methods, presenting all quantitative data in structured tables and detailed

experimental procedures.

Core Physicochemical Properties
4-Phenoxyaniline, also known as 4-aminodiphenyl ether, is an aromatic amine featuring a

phenoxy group attached to an aniline core.[1] This structure makes it a versatile building block

for the synthesis of more complex molecules.[2] It typically appears as a white to light yellow or

brown to green-brown crystalline powder or flakes.[3][4] It has limited solubility in water but is

soluble in organic solvents like ethanol and ether.[3]
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Property Value Reference

CAS Number 139-59-3 [5]

Molecular Formula C₁₂H₁₁NO [5]

Molecular Weight 185.22 g/mol [5]

Appearance

White to light yellow/brown to

green-brown crystalline

powder or flakes

[3][4]

Melting Point 82-86 °C [4]

Boiling Point 320.0 ± 25.0 °C at 760 mmHg [4]

Water Solubility < 1 g/L (20 °C) [4]

LogP 2.36 [4]

Spectroscopic Characterization
The structural elucidation of 4-Phenoxyaniline is confirmed through various spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform

Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of 4-Phenoxyaniline exhibits

characteristic signals for the aromatic protons and the amine protons.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.27 m 2H
H-2', H-6' (phenoxy

ring)

~7.01 m 1H H-4' (phenoxy ring)

~6.93 m 2H
H-3', H-5' (phenoxy

ring)

~6.87 d, J ≈ 8.8 Hz 2H H-3, H-5 (aniline ring)

~6.67 d, J ≈ 8.8 Hz 2H H-2, H-6 (aniline ring)

~3.5 br s 2H -NH₂

Note: Chemical shifts and coupling constants are approximate and can vary slightly based on

solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides further confirmation of the molecular structure.

Chemical Shift (δ, ppm) Assignment

~158.0 C-4' (phenoxy ring, C-O)

~150.0 C-1 (aniline ring, C-O)

~142.0 C-4 (aniline ring, C-N)

~129.5 C-3', C-5' (phenoxy ring)

~122.5 C-2, C-6 (aniline ring)

~121.0 C-4' (phenoxy ring)

~118.5 C-2', C-6' (phenoxy ring)

~116.0 C-3, C-5 (aniline ring)

Fourier-Transform Infrared (FT-IR) Spectroscopy
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The FT-IR spectrum of 4-Phenoxyaniline displays characteristic absorption bands

corresponding to its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

3400-3250 Medium

N-H stretching (asymmetric

and symmetric) of the primary

amine

3100-3000 Strong
C-H stretching of aromatic

rings

1650-1580 Medium
N-H bending of the primary

amine

1600-1400 Strong
C-C stretching within the

aromatic rings

1335-1250 Strong
C-N stretching of the aromatic

amine

1240 Strong
Asymmetric C-O-C stretching

of the diaryl ether

850-675 Strong
C-H out-of-plane bending of

substituted aromatic rings

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 4-Phenoxyaniline shows a prominent

molecular ion peak and characteristic fragmentation patterns.
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m/z Relative Intensity (%) Assignment

185 100 [M]⁺ (Molecular ion)

184 ~15 [M-H]⁺

156 ~13 [M-CHO]⁺

108 ~87 [C₆H₅O]⁺

77 ~26 [C₆H₅]⁺

51 ~42 [C₄H₃]⁺

Experimental Protocols
Synthesis of 4-Phenoxyaniline via Ullmann
Condensation
This protocol describes a common method for the synthesis of 4-Phenoxyaniline.

Diagram of Ullmann Condensation Workflow:

4-Bromoaniline + Phenol +
Potassium Hydroxide + Copper Catalyst Dimethyl Sulfoxide (DMSO)Dissolve Heat at 80-120°C

(Monitor by TLC) Cool, filter catalyst Dilute with Ethyl Acetate,
wash with water

Dry organic layer
(e.g., Na₂SO₄)

Evaporate solvent,
purify by column chromatography 4-Phenoxyaniline

Click to download full resolution via product page

Caption: Ullmann condensation workflow for 4-phenoxyaniline synthesis.

Materials:

4-Bromoaniline

Phenol

Potassium hydroxide (KOH)

Copper(I) iodide (CuI) or other suitable copper catalyst
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L-proline (as a ligand, optional but recommended)

Dimethyl sulfoxide (DMSO)

Ethyl acetate

Water

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-

bromoaniline (1 equivalent), phenol (1.2 equivalents), potassium hydroxide (2 equivalents),

copper(I) iodide (0.1 equivalents), and L-proline (0.2 equivalents).

Add DMSO as the solvent.

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Dilute the reaction mixture with ethyl acetate and filter to remove the catalyst and any

inorganic salts.

Wash the organic layer with water and brine.

Dry the organic layer over anhydrous sodium sulfate.

Filter and concentrate the organic layer under reduced pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexane) to obtain pure 4-phenoxyaniline.

Purification of 4-Phenoxyaniline
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Crystallization is a common method for the purification of 4-Phenoxyaniline.[4]

Procedure:

Dissolve the crude 4-phenoxyaniline in a minimal amount of hot solvent (e.g., ethanol or a

mixture of ethanol and water).

Allow the solution to cool slowly to room temperature.

Further cool the solution in an ice bath to maximize crystal formation.

Collect the crystals by vacuum filtration.

Wash the crystals with a small amount of cold solvent.

Dry the purified crystals under vacuum.

Analytical Methods
High-Performance Liquid Chromatography (HPLC) for
Purity Analysis
A reversed-phase HPLC method can be developed for the determination of the purity of 4-
Phenoxyaniline.

Diagram of HPLC Analysis Workflow:

Prepare standard and sample
solutions in mobile phase Inject sample

HPLC System:
- C18 Column

- Mobile Phase (e.g., ACN:Water)
- UV Detector

Isocratic or gradient elution Detect at suitable wavelength
(e.g., 254 nm)

Integrate peaks,
calculate purity

Click to download full resolution via product page

Caption: General workflow for HPLC purity analysis of 4-phenoxyaniline.

Suggested HPLC Conditions:
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Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a buffer (e.g., 0.1%

formic acid or ammonium acetate) to ensure consistent peak shape.

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Detection: UV at 254 nm

Column Temperature: 25-30 °C

Procedure:

Standard Preparation: Prepare a stock solution of a 4-phenoxyaniline reference standard in

the mobile phase. Create a series of dilutions to establish a calibration curve.

Sample Preparation: Accurately weigh and dissolve the 4-phenoxyaniline sample in the

mobile phase to a known concentration within the calibration range.

Analysis: Inject the standard and sample solutions into the HPLC system and record the

chromatograms.

Quantification: Determine the purity of the sample by comparing the peak area of the analyte

to the calibration curve or by area percent normalization.

Gas Chromatography-Mass Spectrometry (GC-MS) for
Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile

impurities in 4-Phenoxyaniline.

Suggested GC-MS Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID,

0.25 µm film thickness).
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Inlet Temperature: 280 °C

Injection Volume: 1 µL (split or splitless mode depending on concentration)

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few

minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 40-450.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Procedure:

Sample Preparation: Dissolve a known amount of the 4-phenoxyaniline sample in a

suitable solvent (e.g., dichloromethane or ethyl acetate).

Analysis: Inject the sample into the GC-MS system.

Data Analysis: Identify the main peak corresponding to 4-phenoxyaniline based on its

retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra

to a spectral library (e.g., NIST) and by interpreting their fragmentation patterns. Quantify

impurities using an internal or external standard method.

Safety Information
4-Phenoxyaniline is harmful if swallowed and may cause skin, eye, and respiratory irritation.

[4] It may also cause an allergic skin reaction.[4] There is limited evidence of a carcinogenic

effect.[4] It is very toxic to aquatic life with long-lasting effects.[4] Appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn
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when handling this chemical. Work should be conducted in a well-ventilated area or a fume

hood.

Disclaimer: This document is intended for informational purposes only and should not be

considered a substitute for professional scientific guidance. All experimental work should be

conducted in a suitably equipped laboratory and with appropriate safety precautions in place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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